3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a 1,3,4-thiadiazole ring. This compound is notable for its potential biological activities, which can be attributed to the presence of the thiazole and thiadiazole rings. These heterocyclic structures are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
The synthesis of 3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the 1,3,4-Thiadiazole Ring: This can be achieved by cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the synthesized thiazole and thiadiazole rings with the benzamide core under appropriate conditions, often using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new antibacterial, antifungal, and anticancer agents.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiazole and thiadiazole rings can interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Similar compounds include:
N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide: This compound also features a thiazole ring and exhibits similar biological activities.
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide: Another compound with a thiazole ring, known for its antifungal activity.
The uniqueness of 3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H10ClN5O2S3 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-chloro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C14H10ClN5O2S3/c15-9-3-1-2-8(6-9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-4-5-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22) |
InChI Key |
WDUFZJXHQRWWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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